4-(trifluoromethyl)-1,3-oxazole 4-(trifluoromethyl)-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 2044772-79-2
VCID: VC11997425
InChI: InChI=1S/C4H2F3NO/c5-4(6,7)3-1-9-2-8-3/h1-2H
SMILES: C1=C(N=CO1)C(F)(F)F
Molecular Formula: C4H2F3NO
Molecular Weight: 137.06 g/mol

4-(trifluoromethyl)-1,3-oxazole

CAS No.: 2044772-79-2

Cat. No.: VC11997425

Molecular Formula: C4H2F3NO

Molecular Weight: 137.06 g/mol

* For research use only. Not for human or veterinary use.

4-(trifluoromethyl)-1,3-oxazole - 2044772-79-2

Specification

CAS No. 2044772-79-2
Molecular Formula C4H2F3NO
Molecular Weight 137.06 g/mol
IUPAC Name 4-(trifluoromethyl)-1,3-oxazole
Standard InChI InChI=1S/C4H2F3NO/c5-4(6,7)3-1-9-2-8-3/h1-2H
Standard InChI Key CEDFOMFDWLUWGV-UHFFFAOYSA-N
SMILES C1=C(N=CO1)C(F)(F)F
Canonical SMILES C1=C(N=CO1)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

4-(Trifluoromethyl)-1,3-oxazole consists of an oxazole ring—a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom—with a trifluoromethyl (-CF₃) group at the fourth position. Its molecular formula is C₄H₂F₃NO, and its molecular weight is approximately 137.07 g/mol, derived from the atomic weights of carbon (12.01), hydrogen (1.008), fluorine (19.00), nitrogen (14.01), and oxygen (16.00) . The trifluoromethyl group introduces significant electronegativity and steric bulk, influencing the compound’s reactivity and interactions.

Table 1: Comparative Molecular Properties of Trifluoromethyl Oxazole Derivatives

Property4-(Trifluoromethyl)-1,3-Oxazole2-Bromo-4-(trifluoromethyl)-1,3-Oxazole 5-(Trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid
Molecular FormulaC₄H₂F₃NOC₄HBrF₃NOC₁₂H₅F₆NO₃
Molecular Weight (g/mol)137.07215.956325.16

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 4-(trifluoromethyl)-1,3-oxazole is unavailable, computational predictions suggest distinct signals. For instance:

  • ¹⁹F NMR: A singlet near -60 ppm for the -CF₃ group, consistent with trifluoromethyl-substituted heterocycles .

  • ¹H NMR: Resonances for the oxazole ring protons (H-2 and H-5) between 7.5–8.5 ppm, influenced by the electron-withdrawing -CF₃ group .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of trifluoromethyl oxazoles often involves cyclization reactions. A patented method for 4-(4-chlorophenyl)-2-trifluoromethyl-3-oxazole-5-one provides a template for analogous syntheses . Key steps include:

  • Starting Material: A glycine derivative (e.g., α-p-chlorophenyl glycine) dispersed in a solvent (xylene, benzene).

  • Reagents: Sequential addition of trifluoroacetic acid, triethylamine, and solid phosgene.

  • Conditions: Reaction at 55–65°C for 2–4 hours, followed by aqueous workup and solvent distillation .

Table 2: Synthesis Parameters for Trifluoromethyl Oxazoles

ParameterExample from Patent Proposed for 4-(Trifluoromethyl)-1,3-Oxazole
Starting Materialα-p-Chlorophenyl glycineGlycine or acetylene derivatives
SolventXyleneToluene or dichloroethane
Temperature55–65°C50–60°C
Yield95.4%To be optimized

Challenges and Optimizations

  • Solvent Selection: Aromatic hydrocarbons (e.g., xylene) are preferred for their inertness and ability to dissolve intermediates .

  • Phosgene Handling: Solid phosgene offers safer handling compared to gaseous phosgene, reducing toxicity risks .

Physicochemical Properties

Thermodynamic Properties

Based on analogues like 2-bromo-4-(trifluoromethyl)-1,3-oxazole, the following estimates are proposed:

  • Density: ~1.5 g/cm³ (lower than the brominated analogue’s 1.9 g/cm³ due to the absence of bromine) .

  • Boiling Point: ~140°C (lower than the bromo derivative’s 173.7°C) .

  • LogP: ~1.5, indicating moderate lipophilicity suitable for drug penetration .

Stability and Reactivity

  • Thermal Stability: Expected to decompose above 200°C, similar to other oxazoles .

  • Hydrolytic Sensitivity: The oxazole ring is susceptible to acidic or basic hydrolysis, necessitating anhydrous conditions during synthesis .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Trifluoromethyl oxazoles serve as precursors for bioactive molecules. For example, 5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid demonstrates potential as a building block for kinase inhibitors . The -CF₃ group enhances metabolic stability, a critical factor in drug design .

Agrochemicals

Oxazole derivatives are explored as herbicides and fungicides. The electron-withdrawing -CF₃ group improves binding to enzymatic targets, increasing efficacy .

Biological Activity and Mechanisms

Anticancer Properties

Trifluoromethyl groups enhance interactions with hydrophobic pockets in proteins, potentially inhibiting cancer cell proliferation .

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